molecular formula C10H22O4S B5091177 1-(butylsulfonyl)-3-isopropoxy-2-propanol

1-(butylsulfonyl)-3-isopropoxy-2-propanol

Cat. No. B5091177
M. Wt: 238.35 g/mol
InChI Key: JUPCRUNHUIRDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butylsulfonyl)-3-isopropoxy-2-propanol is a chemical compound that belongs to the class of sulfonyl-containing alcohols. It is also known as BSIIP and is widely used in scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-3-isopropoxy-2-propanol is not well understood. However, it is believed to act as a nucleophile and a Lewis base. It can react with electrophiles and form covalent bonds. This property makes it a useful reagent in various organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(butylsulfonyl)-3-isopropoxy-2-propanol. However, it has been reported to have low toxicity and is relatively safe to handle. It does not have any significant effects on the human body when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(butylsulfonyl)-3-isopropoxy-2-propanol in laboratory experiments include its high yield and purity, ease of synthesis, and low toxicity. However, its limitations include the lack of information on its biochemical and physiological effects and limited applications in certain fields.

Future Directions

There are several future directions for research on 1-(butylsulfonyl)-3-isopropoxy-2-propanol. One potential direction is to explore its applications in the field of medicinal chemistry. It can be used as a starting material for the synthesis of potential drug candidates. Another direction is to investigate its potential as a protecting group for alcohols and amines. It can also be used as a reagent in various organic reactions. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, 1-(butylsulfonyl)-3-isopropoxy-2-propanol is a useful compound with various scientific research applications. Its unique properties make it a valuable reagent in organic synthesis and medicinal chemistry. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of 1-(butylsulfonyl)-3-isopropoxy-2-propanol involves the reaction of 1-chloro-3-isopropoxy-2-propanol with sodium butanesulfinate. This reaction yields the desired product with high yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(Butylsulfonyl)-3-isopropoxy-2-propanol has various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a protecting group for alcohols and amines. This compound has found applications in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of potential drug candidates.

properties

IUPAC Name

1-butylsulfonyl-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S/c1-4-5-6-15(12,13)8-10(11)7-14-9(2)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPCRUNHUIRDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC(COC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol

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